3-(phenylsulfonyl)-2H-chromen-2-one 3-(phenylsulfonyl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 78440-45-6
VCID: VC5426498
InChI: InChI=1S/C15H10O4S/c16-15-14(10-11-6-4-5-9-13(11)19-15)20(17,18)12-7-2-1-3-8-12/h1-10H
SMILES: C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O
Molecular Formula: C15H10O4S
Molecular Weight: 286.3

3-(phenylsulfonyl)-2H-chromen-2-one

CAS No.: 78440-45-6

Cat. No.: VC5426498

Molecular Formula: C15H10O4S

Molecular Weight: 286.3

* For research use only. Not for human or veterinary use.

3-(phenylsulfonyl)-2H-chromen-2-one - 78440-45-6

Specification

CAS No. 78440-45-6
Molecular Formula C15H10O4S
Molecular Weight 286.3
IUPAC Name 3-(benzenesulfonyl)chromen-2-one
Standard InChI InChI=1S/C15H10O4S/c16-15-14(10-11-6-4-5-9-13(11)19-15)20(17,18)12-7-2-1-3-8-12/h1-10H
Standard InChI Key BAAOATZUIZTXHO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a coumarin backbone (2H-chromen-2-one) fused with a phenylsulfonyl moiety at the third position. Key features include:

  • Molecular formula: C15H10O4S\text{C}_{15}\text{H}_{10}\text{O}_{4}\text{S}

  • Molecular weight: 286.3 g/mol

  • IUPAC name: 3-(Benzenesulfonyl)chromen-2-one

The sulfonyl group introduces strong electron-withdrawing effects, altering the coumarin core’s reactivity and dipole moment. X-ray crystallography of related derivatives confirms a planar configuration, with the sulfonyl group orthogonal to the coumarin plane .

Spectroscopic Characterization

NMR Data (from 4-phenyl-3-(p-toluenesulfonyl)-2H-chromen-2-one ):

  • 1H^1\text{H} NMR (CDCl₃): δ 7.89 (d, J = 8.2 Hz, 2H), 7.63–7.55 (m, 4H), 7.37–7.27 (m, 5H).

  • 13C^{13}\text{C} NMR: δ 159.2 (C=O), 155.6 (aromatic C), 144.8 (sulfonyl-attached C).

Mass Spectrometry:

  • HRMS (ESI): [M+H]⁺ observed at m/z 287.0581 (calculated 287.0584) .

Synthetic Methodologies

Radical Sulfonylation Cyclization

A high-yielding route involves phenyl propiolates and sulfinic acids under oxidative conditions :

  • Reagents: Potassium persulfate (K₂S₂O₈), silver nitrate (AgNO₃).

  • Conditions: 60°C, 24 hours in DMSO/AcOH (1:1).

  • Yield: Up to 96% for 4-phenyl-3-(p-toluenesulfonyl)-2H-chromen-2-one .

Mechanism:

  • Radical initiation: K₂S₂O₈ generates sulfonyl radicals.

  • ipso-Cyclization: Radical addition to the alkyne, followed by 1,2-ester migration.

  • Aromatization: Loss of hydrogen to form the coumarin ring .

Knoevenagel Condensation

An alternative method uses salicylaldehyde and phenylsulfonyl acetonitrile :

  • Catalyst: Triethanolamine (THAM, 20 mol%).

  • Conditions: Ethanol, room temperature, followed by HCl-mediated hydrolysis.

  • Yield: 95% for unsubstituted derivatives .

Advantages: Avoids chromatographic purification, scalable for gram-scale synthesis.

Biological Activities and Mechanisms

Anticancer Properties

  • Cell Line Inhibition: Demonstrates IC₅₀ values of 12–18 μM against MCF-7 (breast cancer) and A549 (lung cancer) cells.

  • Mechanism:

    • ROS Induction: Sulfonyl group enhances reactive oxygen species (ROS) production, triggering apoptosis.

    • Topoisomerase II Inhibition: Intercalates DNA, preventing re-ligation during replication .

Antibacterial Activity

  • Gram-positive Bacteria: MIC of 32 μg/mL against Staphylococcus aureus .

  • Gram-negative Bacteria: Moderate activity against Escherichia coli (MIC = 64 μg/mL) .

  • Structure-Activity Relationship: Electron-withdrawing substituents (e.g., -NO₂ at C6) enhance potency.

Analgesic Effects

  • Mouse Model: Reduces abdominal writhing by 62% at 50 mg/kg, comparable to aspirin .

  • Pathway: COX-2 inhibition via sulfonyl group interaction with Arg120 and Tyr355 residues .

Applications in Medicinal Chemistry

Lead Optimization

  • Derivative Synthesis: 6-Nitro-3-(phenylsulfonyl)-2H-chromen-2-one (CAS: 866013-12-9) shows enhanced solubility (logP=1.8\log P = 1.8) and bioavailability.

  • Hybrid Molecules: Conjugation with imidazole improves antitubercular activity (MIC = 8 μg/mL against M. tuberculosis) .

Drug Delivery Systems

  • Nanoparticle Formulations: PEGylated liposomes increase plasma half-life to 14.2 hours (vs. 2.1 hours for free compound).

Material Science Applications

Fluorescent Probes

  • Emission Properties: λₑₘ = 450 nm (blue emission), quantum yield Φ = 0.32 in DMSO .

  • Applications: pH-sensitive sensors for biological imaging.

Polymer Additives

  • Thermal Stability: Decomposition temperature (TdT_d) = 287°C, suitable for high-performance polymers .

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